molecular formula C24H28N4O2S B2693629 N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207017-23-9

N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2693629
CAS No.: 1207017-23-9
M. Wt: 436.57
InChI Key: LZGKOVFCBSSZIB-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a 1H-imidazole core substituted at position 2 with a sulfanyl-linked carbamoylmethyl group bound to a 2,3-dimethylphenyl moiety.

Molecular Formula: C₂₄H₃₀N₄O₂S.
Key Functional Groups:

  • Benzamide core.
  • N-butyl chain (lipophilic modifier).
  • 1H-imidazole ring (heterocyclic scaffold).
  • Sulfanyl (-S-) linker.
  • Carbamoylmethyl group (CONHCH₂-).
  • 2,3-Dimethylphenyl substituent (aromatic hydrophobic domain).

Properties

IUPAC Name

N-butyl-4-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-4-5-13-25-23(30)19-9-11-20(12-10-19)28-15-14-26-24(28)31-16-22(29)27-21-8-6-7-17(2)18(21)3/h6-12,14-15H,4-5,13,16H2,1-3H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGKOVFCBSSZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with 2,3-dimethylphenyl isocyanate.

    Formation of the Benzamide Core: The final step involves the coupling of the imidazole derivative with 4-aminobenzoyl chloride under appropriate conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to a class of imidazole derivatives that have been synthesized for their pharmacological properties. The synthesis typically involves the reaction of various starting materials, including benzamides and imidazole derivatives, under controlled conditions to yield the desired product. The detailed synthetic pathways often utilize techniques such as solvent-free reactions or microwave-assisted synthesis to enhance yield and purity .

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit substantial antimicrobial properties against a range of pathogens. For instance, compounds similar to N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .

Anticancer Potential

The anticancer activity of imidazole derivatives has been extensively studied, with promising results. Compounds related to this compound have been evaluated against various cancer cell lines, including colorectal carcinoma (HCT116). The results indicate that these compounds can induce cytotoxic effects at low concentrations, with IC50 values often lower than those of standard chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various benzimidazole derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. The study utilized in vitro assays to determine the effectiveness of these compounds against specific bacterial strains, revealing that some derivatives exhibited MIC values as low as 1.27 µM .

Anticancer Screening

Another investigation focused on the anticancer activities of imidazole-based compounds against human cancer cell lines. The study employed the Sulforhodamine B assay to assess cell viability post-treatment. Compounds derived from similar structures to this compound showed IC50 values indicating strong potential for further development as anticancer agents .

Summary Table of Biological Activities

Activity Target Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialMycobacterium tuberculosis1.27 µM
AnticancerHCT116 (Colorectal carcinoma)5.85 µM
AntifungalVarious fungal strainsNot specified

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the imidazole ring and the carbamoyl group may facilitate binding to specific sites on the target molecules, leading to the desired biological effect. The sulfanyl group may also play a role in redox reactions or in the formation of disulfide bonds, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Motifs and Molecular Features

The compound shares structural motifs with agrochemicals and heterocyclic derivatives (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide C₂₄H₃₀N₄O₂S Benzamide, imidazole, sulfanyl-carbamoyl-methyl, 2,3-dimethylphenyl Hypothesized fungicidal
Metalaxyl C₁₅H₂₁NO₄ 2,6-Dimethylphenyl, methoxyacetyl, methyl ester Fungicide
Alachlor C₁₄H₂₀ClNO₂ Chloroacetamide, 2,6-diethylphenyl Herbicide
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide Not provided Benzamide, triazole, amide linkages Synthetic intermediate
Key Observations:
  • Aromatic Substitutions : The 2,3-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl in metalaxyl and 2,6-diethylphenyl in alachlor . Substitution patterns influence steric hindrance and receptor binding.
  • Heterocyclic Cores : The imidazole ring may offer distinct electronic properties compared to triazole () or pyridine derivatives ().
  • Functional Linkers : The sulfanyl group in the target compound differs from methoxy (metalaxyl) or chloro (alachlor) groups, altering reactivity and interaction with biological targets.

Research Findings and Hypotheses

  • Hypothesis 1 : The imidazole ring could enable metal coordination or hydrogen bonding, differentiating its mode of action from triazole-based compounds .
  • Hypothesis 2 : The 2,3-dimethylphenyl group may optimize hydrophobic interactions in enzyme active sites, similar to 2,6-dimethylphenyl in metalaxyl .
  • Data Gap: No direct evidence of biological testing exists; computational modeling or in vitro assays are needed to validate activity.

Biological Activity

N-butyl-4-[2-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Structural Overview

The compound features a benzamide core with a butyl group and an imidazole moiety, which are known for their diverse biological activities. The presence of a sulfanyl group and a dimethylphenyl substituent adds to its structural complexity, potentially influencing its interaction with biological targets.

Antiviral and Antitumor Properties

Research indicates that imidazole derivatives, including those closely related to our compound, exhibit significant antiviral and antitumor activities. For instance, studies have shown that certain benzimidazole derivatives display potent antiviral effects against various viruses, including HIV and influenza . The mechanism often involves the inhibition of viral replication through interference with viral enzymes or cellular pathways essential for virus propagation.

NF-κB Activation

A notable aspect of the biological activity of related compounds is their ability to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This transcription factor plays a crucial role in immune response and inflammation. In high-throughput screening assays, compounds similar to this compound have been shown to significantly enhance NF-κB activity in response to stimuli like lipopolysaccharides (LPS), indicating potential as immunomodulatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological efficacy of such compounds. Studies have demonstrated that specific substitutions on the phenyl ring can significantly enhance or diminish biological activity. For instance, variations in methyl substitution patterns on the phenyl ring have been correlated with changes in NF-κB activation levels .

Table 1: Summary of Biological Activities

Compound StructureBiological ActivityReference
N-butyl-4-[2-(dimethylphenyl)carbamoyl]benzamideAntiviral, Antitumor
Benzimidazole derivativesAntiviral (HIV, influenza), Antitumor
Sulfamoyl benzamidesNF-κB activation

Case Studies

Several case studies highlight the potential applications of compounds similar to this compound:

  • Antitumor Activity : A study reported that a series of benzamide derivatives exhibited moderate to high potency against various cancer cell lines. Specifically, compounds with imidazole rings showed promising results in inhibiting cell proliferation driven by oncogenic mutations .
  • Immunomodulation : Another investigation found that specific sulfamoyl derivatives could enhance immune responses through NF-κB modulation, suggesting their utility as adjuvants in vaccine formulations .

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